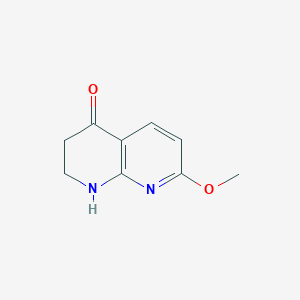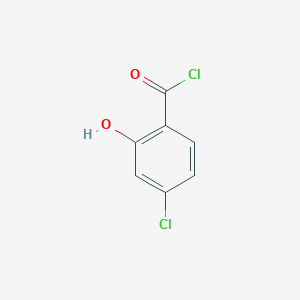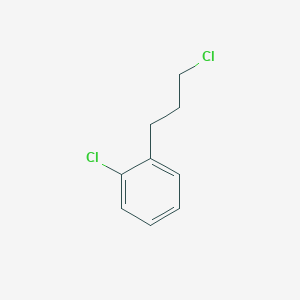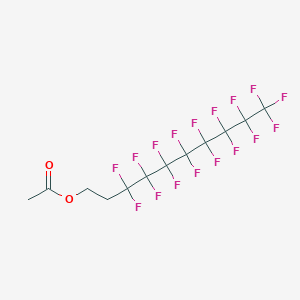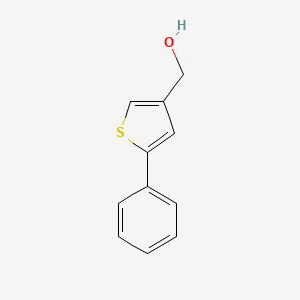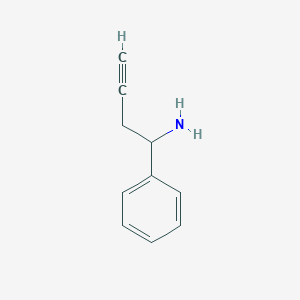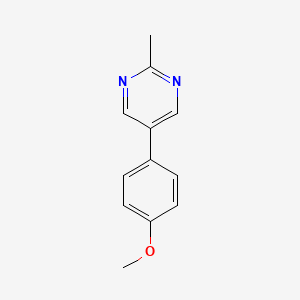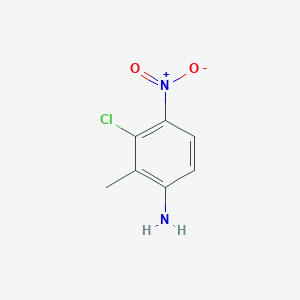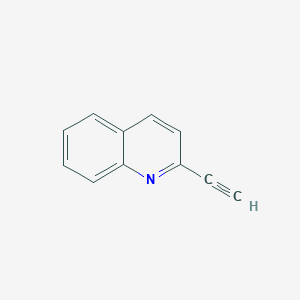
2-Ethynylquinoline
概述
描述
2-Ethynylquinoline is an aromatic nitrogen-containing heterocyclic compound with the molecular formula C11H7N. It is a derivative of quinoline, which is a privileged scaffold in medicinal chemistry due to its wide range of biological activities . The compound is characterized by the presence of an ethynyl group at the 2-position of the quinoline ring, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 2-Ethynylquinoline can be synthesized through various methods. One common approach involves the reaction of 2-chloroquinoline with acetylene in the presence of a palladium catalyst. The reaction typically requires a base such as triethylamine and is carried out under an inert atmosphere . Another method involves the cyclocondensation of 1-azido-2-(2-propynyl)benzenes using electrophilic reagents like iodine or bromine in nitromethane at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-Ethynylquinoline undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Hydrogenation of the ethynyl group can yield 2-ethylquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of a base.
Major Products:
- Oxidation products include quinoline-2-carboxylic acids.
- Reduction products include 2-ethylquinoline.
- Substitution products vary depending on the substituent introduced, such as halogenated quinolines .
科学研究应用
2-Ethynylquinoline has diverse applications in scientific research:
作用机制
The mechanism of action of 2-ethynylquinoline involves its interaction with various molecular targets. The ethynyl group can participate in π-π stacking interactions and hydrogen bonding, enhancing the compound’s binding affinity to biological macromolecules. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to DNA or proteins .
相似化合物的比较
2-Ethylquinoline: Lacks the ethynyl group, resulting in different reactivity and biological activity.
2-Chloroquinoline: Contains a chloro substituent instead of an ethynyl group, leading to distinct chemical properties.
2-Aminoquinoline: Features an amino group, which significantly alters its reactivity and applications.
Uniqueness: 2-Ethynylquinoline is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound in the synthesis of novel heterocyclic structures and in the development of new therapeutic agents .
属性
IUPAC Name |
2-ethynylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h1,3-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJNCYLWOJPRSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517607 | |
| Record name | 2-Ethynylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40176-78-1 | |
| Record name | 2-Ethynylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-ethynylquinoline contribute to the formation of heterobinuclear allenylidene complexes?
A1: this compound acts as a precursor to allenylidene ligands in organometallic complexes. The reaction begins with the lithiation of this compound, followed by its reaction with metal carbonyls like [(CO)5M(THF)] (M = Cr, W). Subsequent alkylation with reagents like [R3O]BF4 (R = Me, Et) leads to the formation of allenylidene complexes. In these complexes, the terminal carbon of the allenylidene chain becomes part of the N-alkylated quinoline ring. [] This approach allows the incorporation of a quinoline moiety into the ligand structure, potentially influencing the properties and reactivity of the resulting metal complexes.
Q2: Can the quinoline ring in these complexes be further functionalized?
A2: Yes, the quinoline ring in these complexes can be further modified. For instance, introducing a bromine atom at the 5-position of the quinoline ring allows for subsequent functionalization via palladium-catalyzed coupling reactions. This method enables the incorporation of various alkynyl groups, including those containing ferrocenyl units, expanding the structural diversity of the resulting complexes. [] This ability to introduce different substituents on the quinoline ring opens avenues for tuning the electronic and steric properties of the metal complexes, potentially influencing their catalytic activity and other applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1355042.png)
